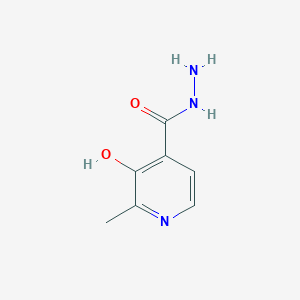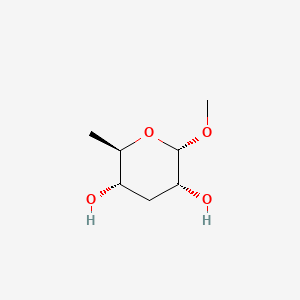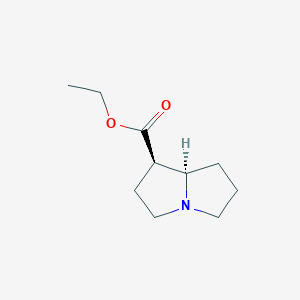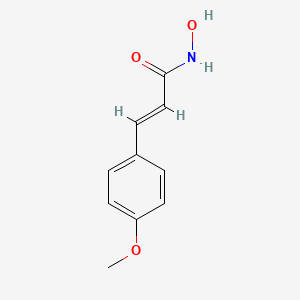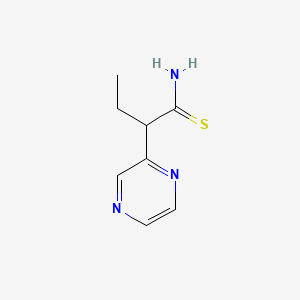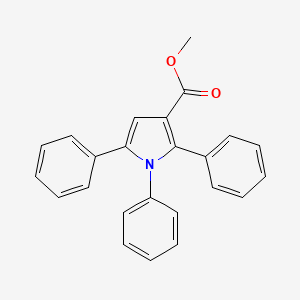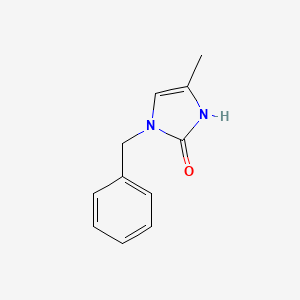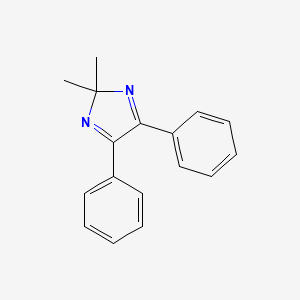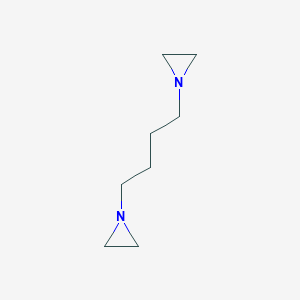
Aziridine, 1,1'-(1,4-butanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1,1’-(1,4-butanediyl)bis- is an organic compound that features a three-membered ring structure containing nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
Aziridine, 1,1’-(1,4-butanediyl)bis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with aziridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of aziridine compounds often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
Aziridine, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols attack the aziridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds .
科学的研究の応用
Aziridine, 1,1’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA.
Industry: Utilized in the production of polymers and coatings
作用機序
The mechanism of action of aziridine, 1,1’-(1,4-butanediyl)bis- involves the formation of highly reactive intermediates that can interact with various biological molecules. The aziridine ring is prone to nucleophilic attack, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This reactivity underlies its potential use as an anticancer agent, as it can induce DNA cross-linking and subsequent cell death .
類似化合物との比較
Similar Compounds
Aziridine: The simplest member of the aziridine family, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered ring structure containing nitrogen, similar in reactivity to aziridine but with different ring strain and stability.
Ethyleneimine: Another three-membered ring compound with similar chemical properties.
Uniqueness
Its ability to form stable cross-linked structures makes it particularly valuable in industrial and medical applications .
特性
CAS番号 |
25781-25-3 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC名 |
1-[4-(aziridin-1-yl)butyl]aziridine |
InChI |
InChI=1S/C8H16N2/c1(3-9-5-6-9)2-4-10-7-8-10/h1-8H2 |
InChIキー |
HFFRKVQROZGCQX-UHFFFAOYSA-N |
正規SMILES |
C1CN1CCCCN2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
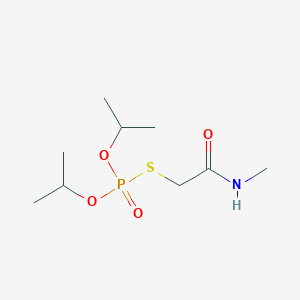
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
